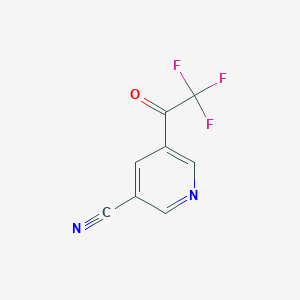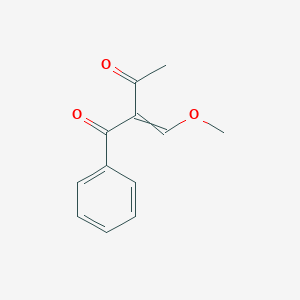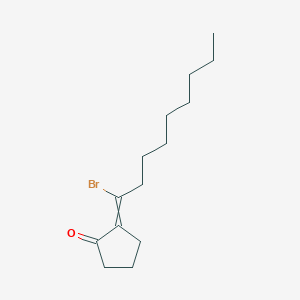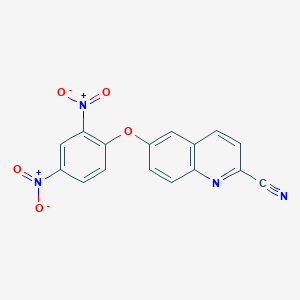![molecular formula C22H30N2O2 B12628827 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine CAS No. 918480-12-3](/img/structure/B12628827.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a methoxypropyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the benzyloxyphenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives.
Applications De Recherche Scientifique
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparaison Avec Des Composés Similaires
1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{4-(Benzyloxy)phenylmethyl}piperazine and 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride share structural similarities.
Uniqueness: The presence of the methoxypropyl group in this compound distinguishes it from other derivatives, potentially leading to unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
918480-12-3 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-25-17-5-12-23-13-15-24(16-14-23)18-20-8-10-22(11-9-20)26-19-21-6-3-2-4-7-21/h2-4,6-11H,5,12-19H2,1H3 |
Clé InChI |
UXEUWLMIMBGZPW-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)



![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)


![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)

![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)


